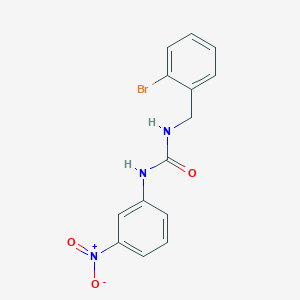
N-(2-bromobenzyl)-N'-(3-nitrophenyl)urea
Overview
Description
N-(2-bromobenzyl)-N'-(3-nitrophenyl)urea is a useful research compound. Its molecular formula is C14H12BrN3O3 and its molecular weight is 350.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.00620 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
N-(2-bromobenzyl)-N'-(3-nitrophenyl)urea and its derivatives are involved in the synthesis and characterization processes that are foundational in organic chemistry and material science. Studies have shown that lithiated ureas undergo intramolecular electrophilic arylation, demonstrating the potential for creating chiral tertiary carbinamines with high enantiomeric purity through stereospecific rearrangement (Clayden et al., 2007). Furthermore, the synthesis and characterization of photolabile o-nitrobenzyl derivatives of urea highlight their ability to photolyze in aqueous solutions, releasing free urea, which is significant for potential applications in photochemical studies and the development of photolabile protecting groups (Wieboldt et al., 2002).
Material Science Applications
In material science, the o-nitrobenzyl group, similar to those in the derivatives of this compound, plays a crucial role. Polymers featuring photolabile groups, including o-nitrobenzyl, are intensively researched for their ability to alter polymer properties through irradiation. Such functionalities can be utilized for creating photodegradable hydrogels, side-chain functionalization in copolymers, and photocleavable bioconjugates, offering a broad range of applications from biomedical engineering to the development of smart materials (Zhao et al., 2012).
Environmental and Agricultural Research
The research also extends to environmental and agricultural applications, particularly in reducing emissions from fertilizer applications. For instance, the use of urease activity inhibitors in agricultural fields has demonstrated effectiveness in reducing emissions of ammonia, nitrous oxide, and nitric oxide, crucial for mitigating environmental impacts (Abalos et al., 2012). This showcases the potential for chemical compounds, including this compound derivatives, in contributing to more sustainable agricultural practices.
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-3-(3-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O3/c15-13-7-2-1-4-10(13)9-16-14(19)17-11-5-3-6-12(8-11)18(20)21/h1-8H,9H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXFVPOEOYLSMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


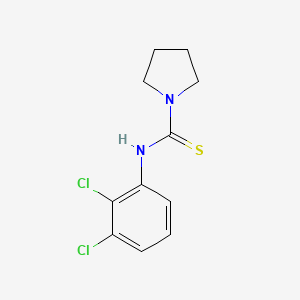
![(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)(2-naphthyl)methanone](/img/structure/B4574687.png)
![2-(2-chlorophenyl)-4-{3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4574691.png)
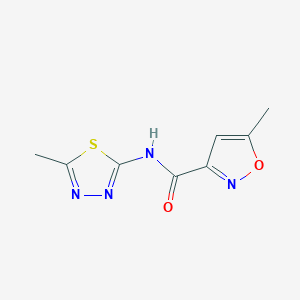
![(2,4-dimethylbenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B4574697.png)
![6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-8-yl acetate](/img/structure/B4574709.png)
![2,6-bis[(5-methyl-2-furyl)methylene]cyclohexanone](/img/structure/B4574723.png)
![2-(2-furyl)-8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4574728.png)

![2-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B4574744.png)
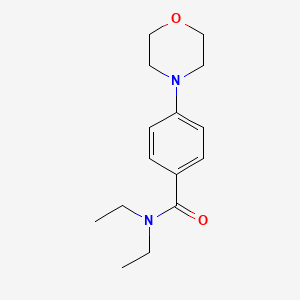

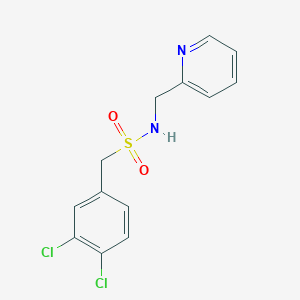
![N'-[1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B4574791.png)
